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Abstract
Nomegestrol acetate (NOMAC), a 19-norprogesterone derivative, is a potent and highly

selective progestin with notable anti-androgenic properties. This technical guide provides a

comprehensive overview of the anti-androgenic characteristics of NOMAC, detailing its

mechanism of action, quantitative binding affinities, and evidence from in vitro and in vivo

studies, as well as clinical observations. This document is intended to serve as a detailed

resource for researchers, scientists, and professionals involved in drug development, offering

insights into the experimental evaluation of NOMAC's anti-androgenic effects and its

therapeutic potential in androgen-dependent conditions.

Mechanism of Anti-Androgenic Action
Nomegestrol acetate primarily exerts its anti-androgenic effects through competitive

antagonism of the androgen receptor (AR). By binding to the AR, NOMAC prevents the binding

of androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).

This blockade inhibits the subsequent conformational changes in the AR, its translocation to

the nucleus, and the transcription of androgen-responsive genes. This direct interaction with

the AR is the principal mechanism underlying its anti-androgenic activity.
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Figure 1: Mechanism of Anti-Androgenic Action of Nomegestrol Acetate.
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While direct AR antagonism is the primary mechanism, some 19-norprogesterone derivatives

have also been shown to inhibit 5α-reductase, the enzyme responsible for converting

testosterone to the more potent DHT. However, specific inhibitory concentration (IC50) values

for nomegestrol acetate on 5α-reductase are not prominently available in the reviewed

literature, suggesting that its primary anti-androgenic effect is mediated at the receptor level.

Quantitative Data
In Vitro Androgen Receptor Binding Affinity
The affinity of nomegestrol acetate for the androgen receptor has been quantified in

competitive binding assays. These studies typically measure the concentration of NOMAC

required to displace a radiolabeled androgen (e.g., ³H-testosterone) from the AR.

Compound IC50 (nmol/L) Ki (nmol/L)

Relative
Binding
Affinity (RBA)
vs.
Testosterone

Reference

Nomegestrol

Acetate

(NOMAC)

22.6 ± 4.0 7.58 ± 0.94 -

Cyproterone

Acetate (CPA)
21.1 ± 5.3 4.30 ± 0.17 -

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

In Vivo Anti-Androgenic Activity (Hershberger Assay)
The Hershberger assay in castrated rats is a standard in vivo method to assess the anti-

androgenic potential of a compound. It measures the ability of a substance to inhibit the

testosterone-induced growth of androgen-dependent tissues.
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Treatment
Group

Ventral
Prostate
Weight (mg)

Seminal
Vesicle Weight
(mg)

Potency vs.
Cyproterone
Acetate

Reference

Testosterone

Propionate (TP)

+ Vehicle

- - -

TP +

Nomegestrol

Acetate

Significantly

reduced

Significantly

reduced

20 times less

potent

TP +

Cyproterone

Acetate

Significantly

reduced

Significantly

reduced
-

Note: Specific weight values were not provided in the abstract, but the significant reduction and

relative potency were highlighted.

Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the androgen receptor.
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Figure 2: Workflow for Androgen Receptor Competitive Binding Assay.

Methodology:

Preparation of Receptor Source: Ventral prostates from rats are homogenized in a suitable

buffer and centrifuged to obtain a cytosolic fraction rich in androgen receptors.

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-

testosterone) is incubated with the receptor preparation in the presence of increasing

concentrations of the unlabeled test compound (nomegestrol acetate).
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Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period

to reach equilibrium.

Separation of Bound and Free Ligand: Unbound radioligand is removed, typically by

adsorption to dextran-coated charcoal followed by centrifugation.

Quantification: The radioactivity of the supernatant, containing the receptor-bound

radioligand, is measured using a liquid scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be

calculated.

Hershberger Bioassay for Anti-Androgenic Activity
This in vivo assay assesses the ability of a compound to antagonize the effects of androgens

on androgen-dependent tissues.
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Figure 3: Workflow for the Hershberger Bioassay.
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Methodology:

Animal Model: Immature male rats are castrated to remove the endogenous source of

androgens.

Dosing Regimen: The animals are treated for a consecutive number of days (typically 10)

with a reference androgen (e.g., testosterone propionate) to stimulate the growth of

androgen-dependent tissues. Concurrently, different groups of animals are treated with the

test substance (nomegestrol acetate) at various dose levels. Control groups receive the

vehicle or a known anti-androgen (positive control).

Endpoint Measurement: The day after the last dose, the animals are euthanized, and the

weights of specific androgen-dependent tissues (ventral prostate, seminal vesicles, levator

ani muscle, etc.) are recorded.

Data Interpretation: A statistically significant reduction in the weight of these tissues in the

groups treated with the test substance, compared to the group treated with the reference

androgen alone, indicates anti-androgenic activity.

In Vitro Androgen Receptor Transcriptional Activation
Assay
This assay measures the ability of a compound to inhibit androgen-induced gene expression.
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Figure 4: Workflow for AR Transcriptional Activation Assay.

Methodology:

Cell System: A suitable mammalian cell line is used, which is engineered to express the

androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-

responsive promoter.
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Cell Treatment: The cells are treated with a standard androgen (e.g., DHT) to stimulate the

transcription of the reporter gene. In parallel, cells are co-treated with the androgen and

varying concentrations of the test compound (nomegestrol acetate).

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the

reporter enzyme is measured.

Data Analysis: A decrease in reporter gene activity in the presence of the test compound

indicates antagonistic activity at the androgen receptor.

Clinical Relevance and Applications
The anti-androgenic properties of nomegestrol acetate are clinically relevant, particularly in the

context of combined oral contraceptives. Androgen excess in women can lead to conditions

such as acne, seborrhea, and hirsutism. Progestins with anti-androgenic activity, like NOMAC,

can help to alleviate these symptoms.

Clinical studies have compared oral contraceptives containing nomegestrol acetate/17β-

estradiol with those containing other progestins, such as drospirenone, in the management of

acne. While some studies suggest that drospirenone-containing contraceptives may be more

effective for acne, those with nomegestrol acetate still demonstrate a beneficial effect

compared to baseline.

Currently, there is a lack of specific, large-scale clinical trial data focusing solely on the efficacy

of nomegestrol acetate for the treatment of hirsutism, with quantitative endpoints such as the

Ferriman-Gallwey score. Further research in this area would be beneficial to fully elucidate its

therapeutic potential for this condition.

Conclusion
Nomegestrol acetate possesses clear anti-androgenic properties, primarily mediated through

competitive antagonism of the androgen receptor. This activity has been demonstrated and

quantified through in vitro binding assays and confirmed in in vivo models. The anti-androgenic

effects of NOMAC contribute to its clinical profile, offering potential benefits for the

management of androgen-dependent conditions in women. This technical guide provides a

foundational understanding of the anti-androgenic characteristics of nomegestrol acetate,
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supported by quantitative data and detailed experimental methodologies, to aid in further

research and development in this field.

To cite this document: BenchChem. [In-Depth Technical Guide: Anti-Androgenic Properties of
Nomegestrol Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1243247#anti-androgenic-properties-of-nomegestrol-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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